The Emergence of Substituted Quinoline-4-Carboxylic Acids in Modern Drug Discovery: A Technical Guide to 6,8-Dimethyl-2-(4-propoxyphenyl)quinoline-4-carboxylic acid
The Emergence of Substituted Quinoline-4-Carboxylic Acids in Modern Drug Discovery: A Technical Guide to 6,8-Dimethyl-2-(4-propoxyphenyl)quinoline-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline scaffold represents a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast array of pharmacological activities.[1] Among these, the quinoline-4-carboxylic acid moiety has garnered significant attention as a privileged structure, readily amenable to chemical modification to fine-tune its biological profile. This technical guide delves into the multifaceted nature of this chemical class, with a specific focus on the structural and potential therapeutic attributes of 6,8-Dimethyl-2-(4-propoxyphenyl)quinoline-4-carboxylic acid. While a specific CAS (Chemical Abstracts Service) number for the 4-propoxy isomer was not readily identified in public databases, a close structural analog, 6,8-Dimethyl-2-(3-propoxyphenyl)quinoline-4-carboxylic acid, is registered under CAS Number 895932-30-6 .[2] This guide will synthesize the broader knowledge of quinoline-4-carboxylic acid derivatives to provide a comprehensive technical overview for researchers engaged in drug discovery and development.
Introduction: The Quinoline-4-Carboxylic Acid Core
The quinoline ring system is a bicyclic aromatic heterocycle that forms the backbone of numerous natural products and synthetic compounds with significant therapeutic value.[1] The addition of a carboxylic acid group at the 4-position endows the molecule with unique physicochemical properties and provides a crucial anchor for biological interactions. This structural motif is a key feature in compounds exhibiting a wide spectrum of activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[1][3] The versatility of the quinoline-4-carboxylic acid scaffold lies in its synthetic accessibility and the potential for substitution at various positions on the quinoline ring, allowing for the modulation of its pharmacological effects.[1]
Physicochemical Properties and Structural Analogs
While specific experimental data for 6,8-Dimethyl-2-(4-propoxyphenyl)quinoline-4-carboxylic acid is not widely available, we can infer its general characteristics from related compounds.
| Property | General Value/Characteristic | Rationale |
| Molecular Formula | C21H21NO3 | Based on the chemical name. |
| Molecular Weight | ~351.40 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a white or off-white crystalline powder.[4] | Typical for this class of organic acids. |
| Solubility | Poorly soluble in water, soluble in organic solvents like DMSO and methanol. | The aromatic rings and alkyl groups contribute to its lipophilicity. |
| pKa | Estimated to be in the range of 3-5. | Due to the presence of the carboxylic acid group. |
A close structural analog, 6,8-Dimethyl-2-(3-propoxyphenyl)quinoline-4-carboxylic acid , with CAS number 895932-30-6 , differs only in the position of the propoxy group on the phenyl ring.[2] This subtle change in substitution can influence the molecule's conformation and its interaction with biological targets.
Synthetic Strategies: The Doebner and Pfitzinger Reactions
The synthesis of quinoline-4-carboxylic acids is well-established, with the Doebner and Pfitzinger reactions being the primary methods.
The Doebner Reaction
The Doebner reaction is a three-component condensation of an aniline, an aldehyde, and pyruvic acid.[5] For the synthesis of the target compound, this would involve the reaction of 3,5-dimethylaniline, 4-propoxybenzaldehyde, and pyruvic acid. Recent advancements have focused on improving yields and reaction conditions, including the use of catalysts and microwave irradiation to align with green chemistry principles.[6]
Experimental Workflow: Doebner Synthesis of a Quinoline-4-Carboxylic Acid Derivative
Caption: Mechanism of anticancer activity via DHODH inhibition by quinoline-4-carboxylic acids.
Antibacterial and Anti-inflammatory Activity
Many quinoline derivatives are known for their antibacterial properties, primarily through the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication. [1]Additionally, certain quinoline-4-carboxylic acids have demonstrated significant anti-inflammatory properties, with activities comparable to classical nonsteroidal anti-inflammatory drugs (NSAIDs) like indomethacin in cellular assays. [7]
Conclusion and Future Directions
6,8-Dimethyl-2-(4-propoxyphenyl)quinoline-4-carboxylic acid belongs to a highly versatile and pharmacologically significant class of compounds. While specific data on this particular isomer is limited, the extensive research on related quinoline-4-carboxylic acid derivatives provides a strong foundation for its potential as a therapeutic agent. The established synthetic routes allow for the generation of analogs for structure-activity relationship (SAR) studies, which can further optimize its biological profile. Future research should focus on the synthesis and biological evaluation of this specific compound to fully elucidate its therapeutic potential, particularly in the areas of oncology and infectious diseases. The adaptability of the quinoline-4-carboxylic acid scaffold ensures its continued relevance in the ongoing quest for novel and effective therapeutics.
References
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- Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. (2022-03-29). Frontiers in Chemistry.
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